VIP (1-12), human, porcine, rat, ovine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

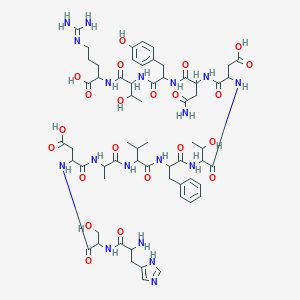

2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88N18O22/c1-27(2)46(77-49(89)28(3)69-51(91)40(22-44(85)86)73-56(96)42(25-80)76-50(90)35(62)20-33-24-66-26-68-33)57(97)74-38(18-31-10-7-6-8-11-31)55(95)79-48(30(5)82)59(99)75-41(23-45(87)88)53(93)72-39(21-43(63)84)52(92)71-37(19-32-13-15-34(83)16-14-32)54(94)78-47(29(4)81)58(98)70-36(60(100)101)12-9-17-67-61(64)65/h6-8,10-11,13-16,24,26-30,35-42,46-48,80-83H,9,12,17-23,25,62H2,1-5H3,(H2,63,84)(H,66,68)(H,69,91)(H,70,98)(H,71,92)(H,72,93)(H,73,96)(H,74,97)(H,75,99)(H,76,90)(H,77,89)(H,78,94)(H,79,95)(H,85,86)(H,87,88)(H,100,101)(H4,64,65,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQVVUDUPMJWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N18O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648682 | |

| Record name | Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120928-03-2 | |

| Record name | Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Porcine Vasoactive Intestinal Peptide (VIP) (1-12): Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N-terminal fragment (1-12) of porcine Vasoactive Intestinal Peptide (VIP). It covers the fundamental biochemical and biophysical properties, signaling pathways, and relevant experimental methodologies for researchers in pharmacology, neurobiology, and drug development.

Introduction to Porcine VIP

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities, including vasodilation, smooth muscle relaxation, and modulation of immune responses.[1] It belongs to the secretin/glucagon superfamily of peptides.[2] The porcine variant of VIP holds significant interest due to its identical amino acid sequence to human and rat VIP, making it a valuable model in preclinical research.[1] The N-terminal region of VIP is crucial for its biological activity and receptor interaction. This guide focuses specifically on the porcine VIP (1-12) fragment.

Amino Acid Sequence and Physicochemical Properties

The amino acid sequence of full-length porcine VIP is identical to that of human and rat VIP.[1] The N-terminal fragment, porcine VIP (1-12), is the focus of this guide.

Table 1: Amino Acid Sequence of Porcine VIP and its (1-12) Fragment

| Peptide | One-Letter Code | Three-Letter Code |

| Porcine VIP (full-length) | HSDAVFTDNYTRLRKQMAVKKYLNSILN | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn |

| Porcine VIP (1-12) | HSDAVFTDNYTR | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg |

Table 2: Physicochemical Properties of Porcine VIP (1-12)

| Property | Value |

| Molecular Formula | C61H88N18O22 |

| Molecular Weight | 1425.49 g/mol |

Structure of Porcine VIP (1-12)

The three-dimensional structure of the full-length VIP has been studied, revealing a largely α-helical conformation in a membrane-mimicking environment, with a disordered N-terminal region. Structural studies specifically on the isolated porcine VIP (1-12) fragment are limited. However, based on the studies of the full-length peptide, it is likely that the (1-12) fragment exists in a predominantly random coil or disordered conformation in aqueous solution. Conformational studies using techniques like Circular Dichroism (CD) spectroscopy could further elucidate the solution structure of this fragment.

Biological Activity and Signaling Pathways

Porcine VIP exerts its biological effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[3] The primary signaling pathway activated by VIP is the adenylyl cyclase pathway.[2] Upon binding of VIP to its receptor, the Gαs subunit of the associated G protein is activated. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[4]

It is important to note that studies on the biological activity of the VIP (1-12) fragment have shown that it does not significantly stimulate cAMP formation, suggesting that the intact N-terminus of the full-length peptide is required for receptor activation.[5][6]

Below is a diagram illustrating the canonical VIP signaling pathway.

Quantitative Data

Quantitative data on the binding affinity and potency of the porcine VIP (1-12) fragment is scarce in the literature. Most studies focus on the full-length peptide or other fragments. For comparative purposes, the available data for full-length VIP is presented below.

Table 3: Receptor Binding Affinity and Potency of Full-Length Porcine VIP

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| Porcine VIP | Porcine Liver Receptors | Radioligand Binding | Kd | 6.5 ± 0.3 nM | [7] |

| VIP | Mouse Calvarial Osteoblasts | cAMP Stimulation | EC50 | Not specified, but less potent than PACAP | [5] |

Note: One study indicated that VIP (1-12) at a concentration of 10-6 M did not significantly stimulate cAMP formation in mouse calvarial osteoblasts.[5][6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Porcine VIP (1-12)

This protocol outlines the manual synthesis of porcine VIP (1-12) (HSDAVFTDNYTR) using Fmoc/tBu chemistry.[8][9][10]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, etc.)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

DCM/MeOH/DIPEA (80:15:5) capping solution

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., DCM/MeOH/DIPEA) for 15 minutes. Wash with DMF.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Tyr, Asn, Asp, Thr, Phe, Val, Ala, Asp, Ser, His).

-

Final Deprotection: After coupling the final amino acid (Fmoc-His(Trt)-OH), perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, and a scavenger like DTT for Trp/Met if present) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Washing: Precipitate the peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether multiple times.

-

Lyophilization: Dry the final peptide pellet under vacuum to obtain a powder.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

This protocol is for the purification of the synthesized porcine VIP (1-12) peptide.[11][12]

Materials:

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in HPLC-grade water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilized crude peptide

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a small volume of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Injection and Gradient Elution:

-

Inject the dissolved peptide onto the column.

-

Run a linear gradient from 5% to 60% Solvent B over 30-60 minutes at a flow rate of 1 mL/min for an analytical column or scaled up for a preparative column.

-

-

Detection and Fraction Collection: Monitor the elution of the peptide at 214 nm or 280 nm. Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of porcine VIP (1-12) to its receptors.

Materials:

-

Cell membranes expressing VPAC1 or VPAC2 receptors

-

Radiolabeled VIP (e.g., [125I]-VIP)

-

Unlabeled porcine VIP (1-12) (competitor)

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [125I]-VIP, and varying concentrations of unlabeled porcine VIP (1-12).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [125I]-VIP against the concentration of unlabeled porcine VIP (1-12). Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 value.

cAMP Accumulation Assay

This assay measures the ability of porcine VIP (1-12) to stimulate intracellular cAMP production.[4]

Materials:

-

Cells expressing VPAC1 or VPAC2 receptors

-

Porcine VIP (1-12)

-

Forskolin (B1673556) (positive control)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of porcine VIP (1-12) or forskolin to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of porcine VIP (1-12) to generate a dose-response curve and determine the EC50 value (the concentration of peptide that produces 50% of the maximal response).

Conclusion

Porcine VIP (1-12) is a key fragment of the full-length VIP neuropeptide, identical in sequence to its human and rat counterparts. While it is likely structurally disordered in solution, its role in receptor interaction and activation is of significant interest. The primary signaling pathway for VIP involves the activation of adenylyl cyclase and the production of cAMP, although the (1-12) fragment alone appears insufficient to trigger this response. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this and related peptides, which are crucial for advancing our understanding of VIP biology and its therapeutic potential. Further research is warranted to fully elucidate the specific structural and functional properties of the porcine VIP (1-12) fragment.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. ucm.es [ucm.es]

- 3. Vasoactive intestinal peptide signaling axis in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VIP and muscarinic synergistic mucin secretion by salivary mucous cells is mediated by enhanced PKC activity via VIP-induced release of an intracellular Ca2+ pool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. VIP receptors from porcine liver: high yield solubilization in a GTP-insensitive form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Purification of monoiodinated vasointestinal peptide (M125I-VIP) by high pressure liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hplc.eu [hplc.eu]

Biological Activity of Rat Vasoactive Intestinal Peptide (1-12) in the Gastrointestinal Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide, is a potent modulator of various functions within the gastrointestinal (GI) tract. Its roles in regulating smooth muscle tone, epithelial secretion, blood flow, and immune responses are well-documented. These effects are mediated primarily through two G protein-coupled receptors, VPAC1 and VPAC2. While the biological activities of the full-length VIP molecule have been extensively studied, there is a significant lack of data regarding the specific actions of its N-terminal fragment, VIP (1-12), in the rat gastrointestinal system. Structure-activity relationship studies suggest that the entire primary sequence of VIP is crucial for its receptor binding and biological potency. Notably, one study on opossum internal anal sphincter smooth muscle reported that the VIP (1-12) fragment exhibited no significant effect on muscle tension or receptor binding. This guide provides a comprehensive overview of the known biological activities of full-length rat VIP in the GI tract, including its signaling pathways and relevant experimental protocols, while contextualizing the current understanding of the inactivity of the VIP (1-12) fragment.

Introduction to Vasoactive Intestinal Peptide (VIP)

Vasoactive Intestinal Peptide is a member of the secretin/glucagon superfamily of peptides.[1] In the gastrointestinal tract, VIP is found in enteric neurons and functions as a key neurotransmitter and neuromodulator.[2] It plays a crucial role in maintaining gut homeostasis through a wide array of physiological actions. The full-length peptide consists of 28 amino acids, and its sequence is highly conserved across mammalian species, including rats.[3]

The primary functions of VIP in the gut include:

-

Smooth muscle relaxation: VIP is a potent relaxant of smooth muscle in the stomach, small intestine, and colon.[4][5]

-

Stimulation of intestinal secretion: It stimulates the secretion of water and electrolytes by the intestinal epithelium.[4]

-

Vasodilation: As its name implies, VIP is a powerful vasodilator, increasing blood flow to the gut mucosa.[1]

-

Immunomodulation: VIP has significant anti-inflammatory properties within the gastrointestinal tract.[1]

VIP Receptors and Signaling Pathways

VIP exerts its effects by binding to two specific G protein-coupled receptors: VPAC1 and VPAC2.[6] Both receptors are expressed throughout the rat gastrointestinal tract, with distinct distribution patterns that correlate with their functional roles.[7]

-

VPAC1 Receptors: Predominantly found on intestinal epithelial cells (enterocytes), T-lymphocytes, and myenteric neurons.[7] They are primarily involved in regulating intestinal secretion and immune responses.[1]

-

VPAC2 Receptors: Mainly located on smooth muscle cells and blood vessels, mediating relaxation and vasodilation.[7]

Upon binding of VIP, both VPAC1 and VPAC2 receptors primarily couple to the Gαs protein, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] PKA then phosphorylates downstream targets to elicit the final physiological response.

Biological Activities of Full-Length VIP in the Rat Gastrointestinal Tract

Effects on Smooth Muscle

Full-length VIP is a potent inhibitor of smooth muscle contractility in various regions of the rat GI tract. It induces relaxation of the lower esophageal sphincter, gastric fundus, and intestinal circular and longitudinal muscles.[4][8] This relaxation is primarily mediated by VPAC2 receptors and the subsequent increase in intracellular cAMP.

Effects on Intestinal Secretion

VIP is a powerful secretagogue, stimulating the secretion of water and electrolytes, particularly chloride ions, from the intestinal crypt cells.[9] This action is mediated by VPAC1 receptors and the cAMP/PKA signaling cascade, which ultimately leads to the opening of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

Quantitative Data on Full-Length VIP Activity

The following table summarizes available quantitative data on the biological activity of full-length VIP in the gastrointestinal tract.

| Parameter | Tissue/Cell Type | Species | Value | Reference |

| EC50 for Relaxation | Human Antrum Smooth Muscle Cells | Human | 0.53 ± 0.17 nM | [10] |

| EC50 for Relaxation | Human Fundus Smooth Muscle Cells | Human | 3.4 ± 1.4 nM | [10] |

| IC50 for [125I]VIP Binding | Opossum Internal Anal Sphincter | Opossum | 9.6 x 10-9 M | [11] |

Note: Data on rat tissue is limited in the provided search results, and values from other species are included for context.

Structure-Activity Relationship of VIP Fragments and the Status of VIP (1-12)

The biological activity of VIP is highly dependent on its entire 28-amino acid sequence.[12] Studies using truncated and modified analogues of VIP have revealed that both the N-terminal and C-terminal regions are crucial for high-affinity receptor binding and subsequent signal transduction.[12]

Research on various VIP fragments has shown a significant reduction in biological activity as the peptide is shortened. For instance, C-terminally truncated analogues like VIP (1-22) and VIP (1-21) exhibit little to no receptor binding activity.[13] This suggests that a substantial portion of the peptide is necessary for proper receptor interaction.

Specifically for the VIP (1-12) fragment , the available evidence points towards a lack of significant biological activity in the gastrointestinal tract. A key study on the opossum internal anal sphincter, a model for gastrointestinal smooth muscle, found that VIP (1-12) had no significant effect on smooth muscle relaxation and did not inhibit the binding of radiolabeled VIP to its receptors .[11] Furthermore, an ELISA kit for rat VIP showed 0% cross-reactivity with VIP (1-12), indicating that antibodies raised against the full peptide do not recognize this short N-terminal fragment.[2] While VIP (1-12) has been identified as a ligand for the CD4 receptor, this is not related to its function in the gastrointestinal system.[14][15]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of VIP and its analogues.

Isolated Smooth Muscle Relaxation Assay

This assay measures the ability of a substance to relax pre-contracted strips of gastrointestinal smooth muscle.

-

Tissue Preparation: A segment of the desired gastrointestinal tissue (e.g., rat gastric fundus, jejunum) is excised and placed in oxygenated Krebs-Ringer bicarbonate solution. Smooth muscle strips are dissected and mounted in an organ bath containing the buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Tension Recording: The muscle strips are connected to isometric force transducers, and changes in tension are recorded.

-

Pre-contraction: Once a stable baseline tension is achieved, the muscle strips are pre-contracted with an agent such as carbachol (B1668302) or KCl.

-

Application of Test Substance: Cumulative concentrations of VIP or its fragments are added to the organ bath, and the resulting relaxation is measured as a percentage of the pre-contracted tension.

-

Data Analysis: Dose-response curves are constructed, and the EC50 (the concentration that produces 50% of the maximal relaxation) is calculated.

Ussing Chamber Assay for Intestinal Secretion

This technique measures ion transport across an intact sheet of intestinal epithelium.

-

Tissue Preparation: A section of rat jejunum or colon is removed, and the muscle layers are stripped away to isolate the mucosa.

-

Mounting: The mucosal sheet is mounted between two halves of an Ussing chamber, separating a mucosal and a serosal buffer reservoir.

-

Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is clamped at 0 mV, and the current required to do so (the short-circuit current) is continuously measured. An increase in Isc reflects net anion secretion (primarily Cl-).

-

Application of Test Substance: After a stable baseline Isc is established, VIP or its fragments are added to the serosal side of the chamber.

-

Data Analysis: The change in Isc (ΔIsc) is recorded as a measure of the secretory response.

Conclusion

The biological activities of full-length Vasoactive Intestinal Peptide in the rat gastrointestinal tract are extensive and physiologically significant, encompassing smooth muscle relaxation, stimulation of epithelial secretion, and vasodilation. These actions are mediated by the VPAC1 and VPAC2 receptors through a well-characterized cAMP-dependent signaling pathway. In stark contrast, there is a profound lack of evidence for any biological activity of the N-terminal fragment, rat VIP (1-12), within the gastrointestinal system. The available data from structure-activity relationship studies and direct testing on smooth muscle tissue suggest that this fragment is likely inactive. Therefore, for researchers and drug development professionals, the focus remains on the full-length peptide and its stable analogues for therapeutic applications related to GI motility and secretion. Any investigation into the potential roles of VIP (1-12) would necessitate foundational in vitro and in vivo studies to first establish any receptor binding or functional effects in the gastrointestinal tract.

References

- 1. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bma.ch [bma.ch]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

- 5. Vasoactive Intestinal Peptide (VIP) and VIP Receptors-Elucidation of Structure and Function for Therapeutic Applications [scirp.org]

- 6. VPAC2 (vasoactive intestinal peptide receptor type 2) receptor deficient mice develop exacerbated experimental autoimmune encephalomyelitis with increased Th1/Th17 and reduced Th2/Treg responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Effects of vasoactive intestinal peptide (VIP) on contractile responses of smooth muscle in rat stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of vasoactive intestinal polypeptide (VIP) antagonism on rat jejunal fluid and electrolyte secretion induced by cholera and Escherichia coli enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The entire vasoactive intestinal polypeptide molecule is required for the activation of the vasoactive intestinal polypeptide receptor: functional and binding studies on opossum internal anal sphincter smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies of vasoactive intestinal polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship of synthetic truncated analogues of vasoactive intestinal peptide (VIP): an enhancement in the activity by a substitution with arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

Ovine Vasoactive Intestinal Peptide (1-12): A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide, plays a crucial role in a myriad of physiological processes. Its N-terminal fragment, VIP (1-12), has garnered significant interest for its distinct biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological functions of ovine VIP (1-12). It details the established protocols for the purification of the full-length native peptide from ovine tissues and discusses the signaling pathways implicated in its function. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this peptide fragment.

Discovery and Initial Characterization

Ovine Vasoactive Intestinal Peptide was first isolated and characterized from the small intestine of sheep. Subsequent amino acid sequencing revealed that the 28-amino acid sequence of ovine VIP is identical to that of bovine, human, porcine, and rat VIP, highlighting a high degree of evolutionary conservation.[1][2] The N-terminal fragment, VIP (1-12), with the sequence His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg, is also conserved across these species. While the full-length peptide was isolated from natural sources, the VIP (1-12) fragment is now readily available through synthetic peptide production for research purposes.[3]

Isolation and Purification of Ovine VIP

The isolation of native ovine VIP from tissue is a multi-step process requiring meticulous chromatographic techniques to achieve homogeneity. The following protocol is adapted from the established methodology for the purification of full-length ovine VIP from the small intestine.[1] It is important to note that for research applications, synthetic VIP (1-12) is the standard due to the complexities of isolating this specific fragment from natural sources.

Experimental Protocol: Purification of Full-Length Ovine VIP from Small Intestine[1]

1. Tissue Extraction:

- 450 g of ovine small intestine is homogenized in an acidic extraction medium.

- The homogenate is centrifuged to remove insoluble material.

2. Concentration on C18 Cartridge:

- The supernatant from the extraction is passed through a bulk C18 cartridge to concentrate the peptides.

- The cartridge is washed to remove hydrophilic impurities.

- Peptides are eluted with a solution of increasing organic solvent concentration.

3. Gel Filtration Chromatography:

- The concentrated peptide fraction is subjected to gel filtration on a Fractogel column.

- This step separates peptides based on their molecular size.

4. Ion-Exchange Chromatography:

- Fractions containing VIP are further purified by ion-exchange chromatography on a Mono-S column.

- This separates peptides based on their net charge.

5. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Final purification to homogeneity is achieved through a maximum of three successive RP-HPLC steps.

- A C18 column is typically used with a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.

Yield: Approximately 20 µg of pure VIP can be obtained from 450 g of wet tissue.[1]

Quantitative Data

Quantitative data on the specific binding affinity and biological potency of ovine VIP (1-12) is limited in the current scientific literature. Most studies have focused on the full-length peptide or VIP from other species. However, some key information is available.

| Parameter | Value/Description | Species/System | Reference |

| Receptor Binding | Ligand for the CD4 (T4)/human immunodeficiency virus receptor. | Human | [3] |

| Biological Activity | Causes memory impairment in passive avoidance responding in a dose-dependent manner. | Rat | [3] |

Further research is required to determine the precise binding kinetics and potency (e.g., EC50, Ki) of ovine VIP (1-12) at its putative receptors in ovine and other species.

Signaling Pathways

Vasoactive Intestinal Peptide and its fragments exert their biological effects by binding to specific G protein-coupled receptors (GPCRs). The primary receptors for VIP are the VPAC1 and VPAC2 receptors, and at higher concentrations, the PAC1 receptor.[4][5] The canonical signaling pathway activated by VIP involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Generalized VIP Signaling Pathway

The binding of VIP to its receptor (VPAC1/VPAC2) activates the associated Gs alpha subunit of the heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

Caption: Generalized signaling pathway of Vasoactive Intestinal Peptide.

Experimental Protocol: cAMP Assay

To quantify the biological activity of ovine VIP (1-12) in vitro, a cyclic AMP assay can be performed on cells expressing the appropriate receptors.

1. Cell Culture:

- Culture a suitable cell line known to express VPAC receptors (e.g., CHO-K1 cells stably transfected with the ovine VPAC1 or VPAC2 receptor).

- Plate the cells in a multi-well plate and grow to a confluent monolayer.

2. Stimulation:

- Wash the cells with a serum-free medium.

- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.

- Add varying concentrations of ovine VIP (1-12) to the wells. Include a positive control (e.g., forskolin) and a negative control (vehicle).

- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

- Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

- Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

- Generate a standard curve using known concentrations of cAMP.

- Calculate the concentration of cAMP in each sample based on the standard curve.

- Plot the cAMP concentration against the log of the ovine VIP (1-12) concentration to determine the EC50 value.

Workflow and Logical Relationships

The process of investigating ovine VIP (1-12) from its source to understanding its function can be visualized as a logical workflow.

Caption: Experimental workflow for the study of Ovine VIP (1-12).

Conclusion

Ovine VIP (1-12) represents a significant area of interest for neuropeptide research and drug development. While its discovery is rooted in the isolation of the full-length peptide from ovine intestine, modern research relies on synthetic production of this fragment. The established protocols for full-length VIP purification provide a valuable framework for understanding the biochemical properties of this peptide family. The primary signaling mechanism through cAMP is well-characterized, offering a clear target for functional assays. Further investigation into the specific receptor binding kinetics and in vivo efficacy of ovine VIP (1-12) is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to build upon in their exploration of this promising peptide.

References

- 1. Purification and amino acid sequence of vasoactive intestinal peptide, peptide histidine isoleucinamide and secretin from the ovine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and primary structure of VIP from sheep brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Vasoactive intestinal peptide acts via multiple signal pathways to regulate hippocampal NMDA receptors and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of VIP Receptor Binding Affinity: Human vs. Rat

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinities of Vasoactive Intestinal Peptide (VIP) for its receptors, VPAC1 and VPAC2, in humans and rats. This document is intended for researchers, scientists, and drug development professionals working to understand the pharmacology of VIP and its receptors and to develop novel therapeutics targeting this system.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions, including regulation of smooth muscle tone, exocrine and endocrine secretion, and immune responses.[1] Its actions are mediated by two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[1] These receptors are distributed throughout the central and peripheral nervous systems, as well as in various peripheral organs. Understanding the species-specific differences in VIP receptor binding affinity is crucial for the preclinical evaluation and clinical translation of novel drugs targeting these receptors.

VIP Receptor Binding Affinity: A Comparative Summary

The binding affinity of VIP for its receptors is typically quantified using radioligand binding assays, which determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for VIP binding to human and rat VPAC1 and VPAC2 receptors.

Table 1: VIP Binding Affinity for VPAC1 Receptor

| Species | Tissue/Cell Line | Ligand | Affinity Metric | Value (nM) | Reference |

| Human | HT29 Cells | [125I]-VIP | IC50 | 1.7 | [2] |

| Human | Recombinant N-ted | VIP | Kd | 540 | [3] |

| Rat | Prostatic Membranes | [125I]-VIP | IC50 | 1.7 | [2] |

| Rat | Lymphoid Cells | [125I]-VIP | Kd (High Affinity) | 0.050 +/- 0.009 | [4] |

| Rat | Lymphoid Cells | [125I]-VIP | Kd (Low Affinity) | 142 +/- 80 | [4] |

| Rat | Lung Membranes | [125I]-VIP | Kd (High Affinity) | 0.0792 +/- 0.0264 | [5] |

| Rat | Lung Membranes | [125I]-VIP | Kd (Low Affinity) | 4.8 +/- 2.1 | [5] |

Table 2: VIP Binding Affinity for VPAC2 Receptor

| Species | Tissue/Cell Line | Ligand | Affinity Metric | Value (nM) | Reference |

| Human | CHO Cells | [125I]-VIP | IC50 | ~1 | [6] |

| Rat | Pancreatic β cells | VIP | - | Potent Agonist | [7] |

Note: Data for rat VPAC2 receptor binding affinity is less prevalent in the reviewed literature. Further studies are needed to establish a more direct comparison.

Experimental Protocols: Radioligand Binding Assay for VIP Receptors

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for VIP receptors. This protocol is a synthesis of methodologies described in the scientific literature.[8][9][10][11][12]

1. Membrane Preparation [8][13]

-

Objective: To isolate cell membranes containing the VIP receptors of interest.

-

Procedure:

-

Harvest cells or tissues expressing VPAC1 or VPAC2 receptors.

-

Homogenize the cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

Store the membrane preparation at -80°C until use.

-

2. Radioligand Binding Assay (Competitive Inhibition) [8][9][10]

-

Objective: To determine the IC50 value of a test compound, which is the concentration required to inhibit 50% of the specific binding of a radiolabeled VIP analog.

-

Materials:

-

Membrane preparation containing VPAC1 or VPAC2 receptors.

-

Radioligand: Typically [125I]-VIP.

-

Unlabeled VIP (for determining non-specific binding and as a positive control).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, and 0.1% BSA).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of the test compound or unlabeled VIP.

-

For determining non-specific binding, a high concentration of unlabeled VIP (e.g., 1 µM) is added.

-

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Objective: To calculate the IC50 and Ki values for the test compound.

-

Procedure:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled VIP) from the total binding (counts in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

VPAC1 and VPAC2 receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[1][15][16] Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][16] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[15] Both receptors can also couple to other G proteins, such as Gq, leading to the activation of the phospholipase C (PLC) pathway.[15][16]

Caption: VPAC1 Receptor Signaling Pathway.

Caption: VPAC2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This technical guide provides a consolidated resource for understanding the binding affinities of VIP to its receptors in humans and rats. While the available data suggests some similarities in the high-affinity binding of VIP to the VPAC1 receptor across these species, more comprehensive studies, particularly for the VPAC2 receptor, are warranted to fully elucidate the pharmacological differences. The provided experimental protocol and workflow diagrams offer a practical framework for researchers initiating or refining their studies on the VIP-receptor system. A thorough understanding of these species-specific differences is paramount for the successful development of novel therapeutics targeting VIPergic signaling.

References

- 1. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasoactive intestinal polypeptide receptor VPAC(1) subtype is predominant in rat prostate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The VPAC1 receptor: structure and function of a class B GPCR prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of vasoactive intestinal peptide (VIP) with rat lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and solubilization of vasoactive intestinal peptide receptors from rat lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of selective agonists and antagonists for the human vasoactive intestinal polypeptide VPAC(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VPAC2 receptor mediates VIP-potentiated insulin secretion via ion channels in rat pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Vasoactive Intestinal Peptide (VIP) - mediated expression and function of Steroidogenic Acute Regulatory protein (StAR) in granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Signaling Pathways Activated by Porcine VIP (1-12): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of physiological functions, mediated primarily through two G-protein coupled receptors, VPAC1 and VPAC2. While the signaling pathways of the full-length 28-amino acid VIP are well-characterized, the specific actions of its fragments, such as porcine VIP (1-12), are less understood and appear to be cell-type specific. This technical guide provides a comprehensive overview of the known and potential signaling pathways activated by porcine VIP (1-12), contextualized by the canonical signaling of the parent peptide. It includes detailed experimental protocols for key assays, a summary of available data, and visualizations of the signaling cascades and experimental workflows.

Introduction to Vasoactive Intestinal Peptide (VIP) and its Fragments

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon family of hormones.[1] It is widely distributed throughout the central and peripheral nervous systems and plays crucial roles in vasodilation, smooth muscle relaxation, and modulation of inflammatory responses.[1][2][3] The biological effects of VIP are primarily mediated by its interaction with two high-affinity G-protein coupled receptors (GPCRs): VPAC1 and VPAC2.[2] Both receptors are expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system.[4]

The N-terminal fragment, VIP (1-12), has been investigated for its potential biological activities. However, the available data on its specific signaling mechanisms are limited and at times conflicting. While some studies suggest it may have distinct functions, others indicate it is inactive in certain cellular contexts.[5][6][7] This guide aims to consolidate the current understanding of porcine VIP (1-12) signaling.

Canonical VIP Signaling Pathways

The primary signaling pathway for full-length VIP involves the activation of adenylyl cyclase through the Gs alpha subunit of the G-protein coupled to VPAC1 and VPAC2 receptors. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1][4][8] PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[1][8]

Signaling Pathways of Porcine VIP (1-12)

The signaling activity of porcine VIP (1-12) is not as clearly defined as that of its parent peptide. Research has yielded divergent results depending on the cell type and experimental conditions.

Evidence for Inactivity

Several studies have reported that the VIP (1-12) fragment is ineffective in activating canonical VIP signaling pathways.

-

In cultured normal human keratinocytes, VIP (1-12) at concentrations from 1 nM to 1 µM was found to be ineffective at stimulating proliferation, unlike the full-length peptide and other fragments like VIP (10-28).[6]

-

Functional and binding studies on opossum internal anal sphincter smooth muscle showed that VIP (1-12) had no significant effect on muscle tension or inhibition of radiolabeled VIP binding, suggesting it does not effectively interact with the VIP receptors in this tissue.[7]

-

In the context of T-cell cycle arrest, VIP (1-12) failed to efficiently mimic the effects of the full-length VIP.[5]

Alternative Signaling: TGF-α Pathway in HaCaT Cells

In contrast to the findings above, a study using the immortalized human keratinocyte cell line (HaCaT) demonstrated that VIP (1-12) can act as a mitogen.[9] This proliferative effect, however, was not mediated by an increase in cAMP levels. Instead, the study suggests a mechanism involving the production of Transforming Growth Factor-alpha (TGF-α), a potent mitogen for keratinocytes. The mitogenic activity of VIP (1-12) was abrogated by genistein, a tyrosine kinase inhibitor, further supporting a signaling pathway distinct from the PKA cascade.[9]

VIP (1-12) as a Ligand for the CD4 Receptor

An intriguing finding is the identification of VIP (1-12) as a ligand for the CD4 (T4)/human immunodeficiency virus receptor.[10][11][12] This suggests a potential role for this peptide fragment in immunomodulation, operating through a completely different receptor and signaling pathway than the canonical VIP/VPAC system. The downstream signaling from CD4 engagement by VIP (1-12) is not well-documented.

Quantitative Data

Specific quantitative data on the binding affinity (Kd, Ki) or potency (EC50) of porcine VIP (1-12) for its putative receptors are scarce in the publicly available literature. The table below summarizes the available information in comparison to the full-length VIP.

| Ligand | Receptor/Target | Cell Type/Tissue | Assay Type | Parameter | Value | Reference |

| Porcine VIP (1-12) | VPAC Receptors | Opossum IAS Smooth Muscle | Binding Assay | Inhibition of Binding | No significant effect | [7] |

| Porcine VIP (1-12) | Unknown | Human Keratinocytes | Proliferation Assay | Proliferation | Ineffective | [6] |

| Porcine VIP (1-12) | Unknown | HaCaT Cells | Proliferation Assay | Proliferation | Mitogenic | [9] |

| Porcine VIP (1-12) | CD4 Receptor | - | - | Binding | Identified as a ligand | [10][12] |

| Full-length VIP | VPAC Receptors | Porcine Liver Membranes | Binding Assay | Kd | 6.5 ± 0.3 nM | [13] |

| Full-length VIP | VPAC Receptors | Opossum IAS Smooth Muscle | Binding Assay | IC50 | 9.6 x 10-9 M | [7] |

Experimental Protocols

To aid researchers in the functional characterization of porcine VIP (1-12), detailed methodologies for key experiments are provided below.

Protocol: cAMP Accumulation Assay

This protocol is a representative method for quantifying intracellular cAMP levels in response to ligand stimulation, adapted from commercially available assay kits and literature.[14][15][16][17]

Materials:

-

Cell line expressing VPAC1 or VPAC2 receptors (e.g., CHO-K1, HEK293)

-

Cell culture medium and supplements

-

Multi-well plates (96- or 384-well)

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

-

Porcine VIP (1-12) peptide

-

Positive controls: Full-length VIP, Forskolin

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA)

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate at a predetermined density and culture overnight to allow for attachment.

-

Pre-stimulation: Aspirate the culture medium and wash the cells once with stimulation buffer. Add stimulation buffer containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Ligand Stimulation: Prepare serial dilutions of porcine VIP (1-12) and control ligands in stimulation buffer. Add the ligands to the appropriate wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Terminate the stimulation by aspirating the buffer and adding cell lysis buffer. Incubate as per the manufacturer's instructions to ensure complete lysis.

-

cAMP Detection: Transfer the cell lysates to the detection plate. Add the detection reagents from the chosen cAMP assay kit (this typically involves competitive binding with a labeled cAMP tracer).

-

Data Acquisition: Read the plate on a suitable microplate reader (e.g., luminometer, fluorescence reader).

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in each sample from the standard curve and plot the results as a function of ligand concentration to determine EC50 values.

Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of porcine VIP (1-12) for a receptor, adapted from established methodologies.[18][19][20][21]

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest (e.g., VPAC1)

-

Radiolabeled ligand (e.g., 125I-VIP)

-

Unlabeled porcine VIP (1-12)

-

Unlabeled full-length VIP (for defining non-specific binding)

-

Binding buffer (e.g., Tris-HCl with MgCl2, BSA, and protease inhibitors)

-

Glass fiber filter plates (e.g., 96-well) pre-treated with a blocking agent (e.g., polyethyleneimine)

-

Vacuum filtration manifold

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Assay Setup: In a multi-well plate, add binding buffer, a constant concentration of radiolabeled ligand (typically at or below its Kd), and varying concentrations of unlabeled porcine VIP (1-12).

-

Defining Controls:

-

Total Binding: Wells containing only radioligand and cell membranes.

-

Non-specific Binding (NSB): Wells containing radioligand, cell membranes, and a high concentration of unlabeled full-length VIP (e.g., 1 µM) to saturate all specific binding sites.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Terminate the reaction by rapid filtration through the pre-treated glass fiber filter plate using a vacuum manifold. This captures the cell membranes with bound radioligand on the filter.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of porcine VIP (1-12).

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

The cellular signaling pathways activated by porcine VIP (1-12) are not fully elucidated and appear to be context-dependent. While it is largely inactive in systems where full-length VIP signals through the canonical cAMP pathway, evidence suggests it may activate alternative pathways, such as the TGF-α cascade in HaCaT cells, or interact with entirely different receptors like CD4.

For researchers and drug development professionals, this highlights a critical knowledge gap. Further investigation is required to:

-

Systematically screen porcine VIP (1-12) against a panel of receptors, including VPAC1, VPAC2, and CD4, to confirm its primary targets.

-

Perform comprehensive signaling studies in various cell types to delineate the downstream pathways activated by this fragment.

-

Obtain robust quantitative data on its binding affinity and functional potency.

A clearer understanding of the molecular mechanisms of porcine VIP (1-12) will be essential to determine its physiological relevance and potential as a therapeutic agent.

References

- 1. A Clinical Approach for the Use of VIP Axis in Inflammatory and Autoimmune Diseases | MDPI [mdpi.com]

- 2. biosynth.com [biosynth.com]

- 3. Secretion of immunomodulating neuropeptides (VIP, SP) and nitric oxide synthase in porcine small intestine during postnatal development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vasoactive Intestinal Peptide Induces Cell Cycle Arrest and Regulatory Functions in Human T Cells at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substance P is diminished and vasoactive intestinal peptide is augmented in psoriatic lesions and these peptides exert disparate effects on the proliferation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The entire vasoactive intestinal polypeptide molecule is required for the activation of the vasoactive intestinal polypeptide receptor: functional and binding studies on opossum internal anal sphincter smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Vasoactive intestinal polypeptide stimulates the proliferation of HaCaT cell via TGF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. VIP receptors from porcine liver: high yield solubilization in a GTP-insensitive form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. cAMP-Glo™ Assay [promega.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Receptor binding assays multiwell | Sigma-Aldrich [sigmaaldrich.com]

- 19. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Expression and Potential Role of VIP (1-12) in Ovine Immune Cells

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the current understanding of Vasoactive Intestinal Peptide (VIP) and its fragment VIP (1-12) within the ovine immune system. It synthesizes available expression data, details known immunomodulatory functions in sheep, outlines putative signaling pathways, and furnishes detailed experimental protocols to guide future research in this area.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide array of biological functions, acting as a potent vasodilator, neurotransmitter, and a significant modulator of the immune system.[1][2] Produced by both neural and immune cells, VIP exerts primarily anti-inflammatory effects by regulating the production of cytokines and influencing the function of various immunocompetent cells.[1]

The N-terminal fragment, VIP (1-12), has garnered specific interest as it has been identified as a ligand for the CD4 (T4) receptor, a critical surface molecule on helper T lymphocytes and a receptor for the Human Immunodeficiency Virus (HIV).[3][4] While the immunomodulatory actions of the full-length VIP peptide are well-documented across species, direct research into the expression and function of the VIP (1-12) fragment specifically within ovine (sheep) immune cells is nascent.

This technical guide aims to consolidate the existing knowledge of VIP and its receptors in ovine tissues, providing a foundational framework for researchers. We present quantitative gene expression data, describe the known in vivo effects of VIP on sheep lymphocyte dynamics, and propose the canonical signaling pathways. Furthermore, this guide offers detailed, adaptable experimental protocols and workflows to facilitate the investigation into the specific role of VIP (1-12) in ovine immunology, a crucial area for both veterinary science and the development of novel immunomodulatory therapeutics.

Data Presentation: VIP and VIP Receptor mRNA Expression in Ovine Tissues

Quantitative data on the expression of the specific VIP (1-12) fragment in ovine immune cells is not currently available in published literature. However, foundational studies have successfully screened for the messenger RNA (mRNA) expression of the full-length VIP peptide and its cognate G protein-coupled receptors (GPCRs)—VPAC1, VPAC2, and PAC1—across a range of tissues in wethers (castrated male sheep) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[5][6]

The spleen, a primary immune organ, shows expression of VPAC1 and PAC1 receptors, suggesting it is a site of VIP/PACAP signaling.[5][6] The expression of these receptors in an immune organ provides an indirect but crucial piece of evidence that circulating VIP or locally produced VIP can influence immune responses within sheep.

The following table summarizes the relative mRNA expression levels, providing a valuable reference for the tissue-specific distribution of the VIP signaling axis in sheep.[5][6]

| Gene | Brain | Cecum | Colon | Duodenum | Ileum | Jejunum | Liver | Kidney | Fat | Spleen |

| VIP | Detected | Detected | Detected | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected |

| VPAC1 | Detected | Detected | Detected | Detected | Detected | Detected | Detected | Detected | Detected | Detected |

| VPAC2 | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected |

| PAC1 | Detected | Detected | Detected | Detected | Detected | Detected | Detected | Not Detected | Detected | Detected |

| Table 1: Summary of VIP, VPAC1, VPAC2, and PAC1 mRNA Expression in Various Tissues of Wethers. "Detected" indicates the presence of measurable mRNA transcripts. Data synthesized from Halawani, E., et al. (2022).[5][6] |

Experimental Protocols

The following protocols are detailed templates that can be adapted by researchers to investigate the expression and function of VIP (1-12) in ovine immune cells.

Protocol for Isolation of Ovine Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standard method for isolating PBMCs, which include lymphocytes and monocytes, from ovine whole blood.

-

Blood Collection: Collect 10-20 mL of whole blood from the jugular vein into tubes containing an anticoagulant (e.g., Sodium Heparin).

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS), pH 7.4, at room temperature.

-

Density Gradient Centrifugation: Carefully layer 20 mL of the diluted blood over 15 mL of a density gradient medium (e.g., Ficoll-Paque™) in a 50 mL conical tube.

-

Centrifugation: Centrifuge at 400 x g for 30-40 minutes at 18-20°C with the brake off.

-

Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the distinct "buffy coat" layer containing the PBMCs.

-

Washing: Transfer the collected PBMCs to a new 50 mL tube. Add 30-40 mL of sterile PBS and centrifuge at 250 x g for 10 minutes at 4°C. Discard the supernatant.

-

Red Blood Cell Lysis (Optional): If red blood cell contamination is high, resuspend the pellet in 1-2 mL of RBC Lysis Buffer for 5 minutes at room temperature. Stop the reaction by adding 30 mL of PBS and centrifuge as in the previous step.

-

Final Wash and Cell Counting: Wash the cell pellet one final time with PBS. Resuspend the final pellet in a suitable culture medium (e.g., RPMI-1640 with 10% fetal bovine serum). Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

Protocol for Quantification of VPAC Receptor mRNA by RT-qPCR

This protocol provides a method to measure the gene expression levels of VIP receptors in isolated ovine immune cells.

-

RNA Extraction: Extract total RNA from approximately 1-5 x 10⁶ ovine PBMCs using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

-

qPCR Primer Design: Design or obtain validated primers specific for ovine VPAC1 and VPAC2. Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA. Also, select validated ovine reference genes (e.g., SDHA, YWHAZ) for normalization.[6][7]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

2 µL of cDNA template (diluted 1:10)

-

6 µL of Nuclease-Free Water

-

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a thermal profile such as:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes (VPAC1, VPAC2) to the geometric mean of the reference genes.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The biological effects of full-length VIP are primarily mediated through VPAC1 and VPAC2 receptors, which belong to the Class B family of G protein-coupled receptors.[9] Activation of these receptors is classically linked to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[10][11] This pathway is a cornerstone of VIP's immunomodulatory function. The specific signaling cascade initiated by the VIP (1-12) fragment in ovine immune cells, potentially through the CD4 receptor, remains to be elucidated.

References

- 1. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 2. Evaluation of internal reference genes for quantitative expression analysis by real-time PCR in ovine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bosterbio.com [bosterbio.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Baseline T-lymphocyte and cytokine indices in sheep peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of VIP (1-12) in the Rat: A Technical Guide on a Bioactive Fragment

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the physiological role of the endogenous rat Vasoactive Intestinal Peptide (VIP) fragment, VIP (1-12). While the full-length 28-amino acid VIP is a well-characterized neuropeptide with a broad spectrum of biological activities, the specific functions of its N-terminal fragment, VIP (1-12), remain largely enigmatic. This document synthesizes the available pharmacological data, outlines key experimental protocols, and highlights the significant gaps in our knowledge, providing a comprehensive resource for researchers in neuroscience and drug development.

Introduction to VIP and its Fragments

Vasoactive Intestinal Peptide (VIP) is a pleiotropic neuropeptide with widespread distribution in the central and peripheral nervous systems of rats and other mammals. It is involved in a vast array of physiological processes, including neuroregulation, cardiovascular homeostasis, gastrointestinal function, and immunomodulation. The biological effects of VIP are mediated primarily through two G protein-coupled receptors: VPAC1 and VPAC2.

The processing of the precursor protein, prepro-VIP, can yield not only the full-length VIP (1-28) but also other peptide fragments.[1] The potential for these fragments to possess unique biological activities has opened new avenues of research. This guide focuses specifically on the N-terminal fragment, VIP (1-12), and what is currently known about its role in rats, which is primarily based on studies of its exogenous administration.

Pharmacological Profile of Exogenous VIP (1-12) in Rats

The most documented effects of exogenously administered VIP (1-12) in rats are centered on the central nervous system, particularly its influence on memory and learning.

Central Nervous System Effects: Memory Impairment

Intracerebroventricular (ICV) administration of synthetic VIP (1-12) has been shown to induce memory deficits in rats. Studies utilizing passive avoidance and Morris water maze tasks have demonstrated that VIP (1-12) impairs memory acquisition in a dose-dependent manner.[2] However, it is noteworthy that the amnesic effect of VIP (1-12) is reported to be less potent than that of the full-length VIP peptide.[2]

Experimental Workflow for Assessing Memory Impairment

Workflow for studying the effects of VIP (1-12) on memory in rats.

Quantitative Data on the Effects of VIP (1-12) on Memory

The following table summarizes the quantitative findings from a key study on the impact of intracerebroventricularly administered VIP (1-12) on passive avoidance responding in rats.

| Treatment Group | Dose (µg, ICV) | Latency to Enter Dark Compartment (seconds, mean ± SEM) |

| Vehicle (Control) | - | 180.0 ± 0.0 |

| VIP (1-12) | 1 | 145.5 ± 21.8 |

| VIP (1-12) | 2.5 | 110.2 ± 25.6 |

| VIP (1-12) | 5 | 85.4 ± 22.1 |

| VIP (1-12) | 10 | 60.5 ± 18.9 |

| p < 0.05 compared to vehicle control |

Data adapted from Takashima A, et al. Peptides. 1993 Oct;14(5):1067-71.[2]

Putative Roles and Unanswered Questions

The existing data, while limited, allows for some speculation on the potential physiological relevance of endogenous VIP (1-12), while also highlighting significant knowledge gaps.

A Potential Modulator of Synaptic Plasticity?

The observed effects on memory, a process intricately linked to synaptic plasticity, suggest that if VIP (1-12) is endogenously produced in the brain, it might act as a neuromodulator. Full-length VIP is known to influence synaptic transmission and plasticity in the hippocampus.[3] It is plausible that VIP (1-12) could interact with some of the same or different pathways to modulate neuronal excitability and information processing. However, direct evidence for this is currently lacking.

Lack of Evidence for Other Physiological Roles

Studies investigating the effects of VIP (1-12) on other systems are scarce. A study in the hamster cheek pouch model found VIP (1-12) to be inactive in modulating phenylephrine- and angiotensin II-induced vasoconstriction, suggesting a lack of direct vasoactive properties in that model.[4] Furthermore, it has been noted that VIP (1-12) does not appear to mimic the inhibitory effects of full-length VIP on the production of certain cytokines by immune cells.[5] An ELISA developed for full-length VIP does not cross-react with VIP (1-12), indicating structural differences that are significant for antibody recognition.[6]

The Question of Endogenous Production and Receptors

A critical unanswered question is whether VIP (1-12) is a naturally occurring and stable peptide fragment in rat tissues. While the enzymatic machinery for processing pro-peptides exists, and other VIP fragments have been detected, the endogenous presence of VIP (1-12) at physiologically relevant concentrations has not been definitively demonstrated.[7] Modern peptidomics and mass spectrometry techniques would be instrumental in addressing this gap.

Furthermore, the specific receptors for VIP (1-12) are unknown. It is unclear if it acts as a low-affinity agonist or antagonist at the known VPAC receptors or if it has its own distinct binding sites. Binding studies with radiolabeled VIP (1-12) on rat brain membranes would be necessary to elucidate its receptor pharmacology.[8]

Signaling Pathways of Full-Length VIP (for reference)

Canonical signaling pathway for full-length VIP via VPAC receptors.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is fundamental for studying the central effects of peptides like VIP (1-12).

-

Animal Preparation: Adult male Wistar rats (250-300 g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A guide cannula is implanted into the lateral cerebral ventricle using stereotaxic coordinates (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the sagittal suture, and 3.5 mm ventral to the dura). The cannula is secured with dental cement.

-

Recovery: Animals are allowed to recover for at least one week post-surgery.

-

Peptide Administration: For injection, an internal cannula connected to a microsyringe is inserted into the guide cannula. VIP (1-12), dissolved in sterile saline, is infused in a small volume (e.g., 5 µl) over a period of 1-2 minutes. Control animals receive an equivalent volume of sterile saline.

-

Behavioral Testing: Behavioral assessments, such as the passive avoidance task or Morris water maze, are initiated at a defined time point after the injection (e.g., 30 minutes).

Passive Avoidance Task

This task assesses fear-motivated memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Training (Acquisition Trial): The rat is placed in the light compartment. After a brief habituation period, the door is opened. When the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Testing (Retention Trial): 24 hours after training, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive experience.

Future Directions: Investigating Endogenous VIP (1-12)

To address the current knowledge gaps, the following experimental approaches are recommended:

-

Peptidomics using LC-MS/MS: Tissue extracts from various rat brain regions (e.g., hippocampus, cortex) and peripheral tissues should be analyzed by high-resolution mass spectrometry to identify and quantify endogenous VIP (1-12).

-

Receptor Binding Assays: Competitive binding studies using radiolabeled full-length VIP and unlabeled synthetic VIP (1-12) on rat brain membrane preparations can determine if the fragment interacts with VPAC1 or VPAC2 receptors.

-

In Vitro Functional Assays: The effect of synthetic VIP (1-12) on primary neuronal cultures or brain slices can be assessed using techniques like calcium imaging or electrophysiology to determine its impact on neuronal activity and synaptic transmission.

Conclusion